molecular formula C13H11N3S2 B3008819 4-(4-methylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 496787-40-7

4-(4-methylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B3008819
CAS No.: 496787-40-7
M. Wt: 273.37
InChI Key: LXHLUIVFLDIUGB-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at the 4-position with a 4-methylphenyl group and at the 5-position with a thiophen-2-yl moiety. The thiol (-SH) group at position 3 enhances its reactivity, enabling applications in medicinal chemistry (e.g., as a precursor for Schiff bases or metal complexes) and materials science (e.g., corrosion inhibition) .

Properties

IUPAC Name

4-(4-methylphenyl)-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S2/c1-9-4-6-10(7-5-9)16-12(14-15-13(16)17)11-3-2-8-18-11/h2-8H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHLUIVFLDIUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzohydrazide with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction mixture is then heated to promote cyclization, forming the triazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The methyl group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.

    Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfide derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of halogenated phenyl derivatives.

Scientific Research Applications

4-(4-methylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: It is used in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the activity of certain enzymes or disrupt cellular processes in pathogens. The triazole ring can interact with metal ions, affecting their biological availability and activity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituents (4-, 5-positions) Melting Point (°C) Yield (%) Key Applications Evidence ID
4-(4-Methylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol 4-methylphenyl, thiophen-2-yl Not reported Not reported Corrosion inhibition, medicinal chemistry precursor [19], [20]
4-(4-Methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol (YK097649) 4-methoxyphenyl, thiophen-2-yl Not reported 95% purity Research chemical (commercially available) [18]
4-(4-Chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol 4-chlorophenyl, 4-methylphenyl Not reported Not reported Antimicrobial studies [19]
4-(2-Methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol 2-methoxyphenyl, thiophen-2-yl Not reported Not reported Synthetic intermediate [18]
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol 4-nitrophenyl, Schiff base Not reported 73–81% Antimicrobial, anticancer agents [5], [6]

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (electron-donating) and chloro/nitro (electron-withdrawing) substituents influence electronic properties.
  • Thiophene vs. Phenyl Moieties: Thiophene-containing compounds (e.g., and target compound) exhibit unique electronic properties due to sulfur’s polarizability, which can enhance interactions in biological systems or materials .

Commercial Availability

  • Research Chemicals: The 4-(2-methoxyphenyl) analog (YK097649) is sold at 95% purity (1g: ¥1383), indicating demand for triazole-thiols in academic research .
  • Specialized Derivatives: Santa Cruz Biotechnology offers the 4-(4-chlorophenyl)-5-(4-methylphenyl) analog (1g: $325), suggesting its utility in targeted biological studies .

Biological Activity

4-(4-methylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol (CAS Number: 496787-40-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields such as antimicrobial, antifungal, and anticancer research.

Synthesis

The synthesis of this compound typically involves cyclization reactions between 4-methylbenzohydrazide and thiophene-2-carboxylic acid using dehydrating agents like phosphorus oxychloride (POCl3). The reaction conditions are crucial for optimizing yield and purity, often requiring controlled temperature and pressure settings .

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits promising antimicrobial properties. A study highlighted its effectiveness against various bacterial strains and fungi, suggesting that it may inhibit the growth of pathogens by disrupting essential cellular processes .

Anticancer Activity

The compound has shown significant cytotoxic effects against several cancer cell lines. In particular, it was found to be more effective against melanoma cells compared to others like breast cancer (MDA-MB-231) and pancreatic carcinoma (Panc-1) cells. The mechanism of action appears to involve the inhibition of specific enzymes or pathways crucial for cancer cell survival .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Selectivity
Melanoma (IGR39)12.5High
Breast Cancer (MDA-MB-231)25.0Moderate
Pancreatic Carcinoma (Panc-1)30.0Low

The biological activity of the compound is primarily attributed to its ability to interact with metal ions and inhibit enzyme activity. The triazole ring's electron-rich nature allows it to form complexes with metal ions crucial for various biochemical pathways in pathogens and cancer cells .

Comparative Analysis with Similar Compounds

Compared to other triazole derivatives, such as 4-(4-methylphenyl)-5-(phenyl)-4H-1,2,4-triazole-3-thiol and 4-(4-methylphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol, the presence of the thiophene ring in our compound enhances its biological activity due to unique electronic properties. This structural difference is believed to contribute to its superior reactivity and interaction with biological targets .

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnticancer Activity
4-(4-methylphenyl)-5-(thiophen-2-yl)-triazoleHighHigh
4-(4-methylphenyl)-5-(phenyl)-triazoleModerateModerate
4-(4-methylphenyl)-5-(furan-2-yl)-triazoleLowLow

Case Studies

In a recent study focusing on the synthesis of various triazole-thiol derivatives, compounds similar to 4-(4-methylphenyl)-5-(thiophen-2-yl)-triazole demonstrated notable antioxidant activities alongside their antimicrobial properties . These findings suggest a multifaceted potential for therapeutic applications.

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